
1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one, is a chemical with the molecular formula C10H14N2O and a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O/c1-7(13)9-6-12(2)11-10(9)8-3-2-4-8/h6,8H,2-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
- Metabolism and Excretion of Selective Inhibitors : Research has been conducted on the metabolism, excretion, and pharmacokinetics of selective inhibitors related to pyrazole compounds. For instance, studies on INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provide insights into how these compounds are absorbed, metabolized, and excreted in humans, indicating the potential for similar research on 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one. The research found rapid absorption and primarily renal excretion, with significant implications for drug development and therapeutic monitoring (Shilling et al., 2010).
Environmental and Health Impact Studies
- Exposure to Environmental Pollutants : Studies on the environmental exposure to various pollutants, including organophosphorus and pyrethroid pesticides, highlight the potential for research into the environmental and health impacts of related compounds. Understanding the extent of exposure and its effects on health is crucial for public policy and regulation (Babina et al., 2012).
Toxicology and Safety Evaluations
- Safety and Toxicological Evaluations : Research into the safety, pharmacokinetics, and antiviral activity of novel compounds, such as BIT225 in HIV-1 infection, underscores the importance of toxicology and safety evaluations in drug development. Such studies are essential for understanding the therapeutic potential and safety profile of new compounds, including those related to this compound (Wilkinson et al., 2016).
Mechanistic Studies
- Understanding Mechanisms of Action : Investigations into the mechanisms of action of specific compounds, such as the neuroprotective effect of free radical scavengers, are crucial for the development of targeted therapies. Studies on compounds like MCI-186 provide a basis for exploring the antioxidative and neuroprotective effects of pyrazole derivatives, offering insights into potential therapeutic applications (Houkin et al., 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it might interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (17823 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Based on the broad range of activities exhibited by similar compounds, it could potentially modulate a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Eigenschaften
IUPAC Name |
1-(5-cyclobutyl-2-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(13)10-6-9(11-12(10)2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGEFNSAURFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


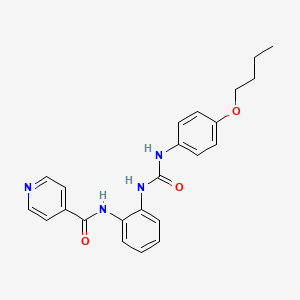
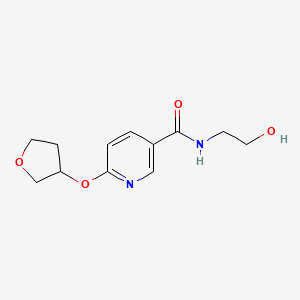
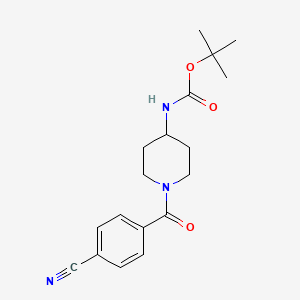
![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)
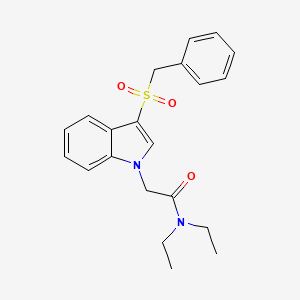


![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)
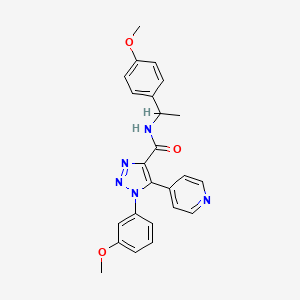
![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)
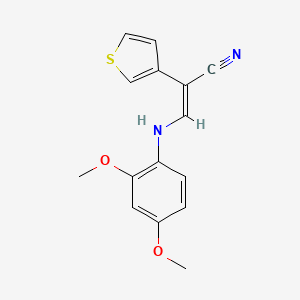
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)
